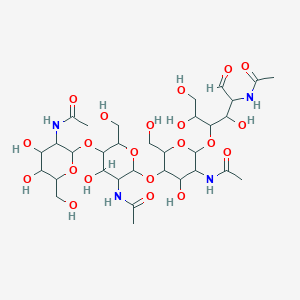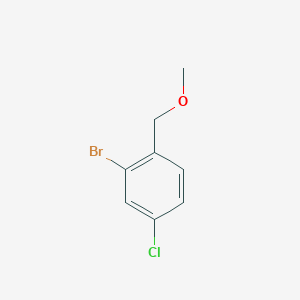
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid is a boronic acid derivative with a unique structure that includes an amino group, a tert-butoxycarbonyl group, and an isoindolinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction of an appropriate phthalic anhydride derivative with an amine.
Introduction of Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl (Boc) protected amine.
Final Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isoindolinone moiety can be reduced to form isoindoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Isoindoline derivatives.
Substitution: Amides, ureas, or other substituted derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids, such as serine proteases.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a protease inhibitor. Its unique structure allows it to bind to the active site of proteases, inhibiting their activity and providing a basis for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable boron-containing compounds.
作用機序
The mechanism by which (7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with specific molecular targets. In the case of protease inhibition, the boronic acid group forms a reversible covalent bond with the serine residue in the active site of the enzyme, blocking its catalytic activity. This interaction disrupts the enzyme’s function, leading to the inhibition of protease activity.
類似化合物との比較
Similar Compounds
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid: Unique due to its isoindolinone core and boronic acid group.
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic ester: Similar structure but with an ester group instead of the boronic acid.
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronate: Similar structure but with a boronate group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential as a protease inhibitor make it a valuable compound for research and industrial applications.
特性
分子式 |
C13H17BN2O5 |
|---|---|
分子量 |
292.10 g/mol |
IUPAC名 |
[7-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-3H-isoindol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O5/c1-13(2,3)21-12(18)16-6-7-8(14(19)20)4-5-9(15)10(7)11(16)17/h4-5,19-20H,6,15H2,1-3H3 |
InChIキー |
TYSIYQRKEPJRNP-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2CN(C(=O)C2=C(C=C1)N)C(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)






![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)

![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)



